Cas no 51846-97-0 (D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-)

D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy- structure
51846-97-0 structure
Product Name:D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-
CAS No:51846-97-0
MF:C19H39N5O9
MW:481.541065454483
CID:373876
PubChem ID:198272
Update Time:2025-04-19

D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy- Chemical and Physical Properties

Names and Identifiers

    • 2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
    • ANTIBIOTIC JI-20A
    • D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1&reg
    • 4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
    • DTXSID00966172
    • D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4))-2-deoxy-
    • HY-135171
    • JI-20 A
    • AKOS040745568
    • Antibiotic JI 20A
    • BRN 1668513
    • CS-0109692
    • 51846-97-0
    • D-Streptamine,O-3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-
    • Inchi: 1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3
    • InChI Key: YQGZDAPJXRYYLX-UHFFFAOYSA-N
    • SMILES: O(C1C(C(C(C)(CO1)O)NC)O)C1C(CC(C(C1O)OC1C(C(C(C(CN)O1)O)O)N)N)N

Computed Properties

  • Exact Mass: 481.275
  • Monoisotopic Mass: 481.275
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 14
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -6.4
  • Topological Polar Surface Area: 254Ų

Experimental Properties

  • Density: 1.47
  • Boiling Point: 750.4°Cat760mmHg
  • Flash Point: 407.6°C
  • Refractive Index: 1.633
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.